chemical structure and properties of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid
chemical structure and properties of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and known properties of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. While this compound is available commercially, detailed experimental data regarding its synthesis, physicochemical properties, and biological activity is not extensively documented in publicly available scientific literature. This guide consolidates the existing information from chemical databases and provides a theoretical framework based on the well-established chemistry of the 2-hydroxypyridine-4-carboxylic acid scaffold. The document aims to serve as a foundational resource for researchers interested in exploring the potential of this molecule in various scientific disciplines, particularly in medicinal chemistry and material science.
Chemical Identity and Structure
2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid, also known as 6-isopropyl-2-hydroxynicotinic acid, is a substituted pyridine derivative. Its unique structure, featuring a carboxylic acid, a hydroxyl group, and an isopropyl substituent on the pyridine ring, suggests a range of potential chemical and biological activities.
Key Identifiers:
| Identifier | Value |
| CAS Number | 90610-30-3[1] |
| Molecular Formula | C₉H₁₁NO₃[2] |
| Molecular Weight | 181.19 g/mol [3] |
| Canonical SMILES | CC(C)C1=CC(=CC(=O)N1)C(=O)O[2] |
| InChI | InChI=1S/C9H11NO3/c1-5(2)7-3-6(9(12)13)4-8(11)10-7/h3-5H,1-2H3,(H,10,11)(H,12,13)[2] |
| IUPAC Name | 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid |
Structural Representation:
The chemical structure of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid is depicted below. The core of the molecule is a pyridine ring, which is substituted at positions 2, 4, and 6.
Figure 1: Chemical structure of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid.
A critical feature of the 2-hydroxypyridine moiety is its existence in tautomeric equilibrium with its corresponding pyridone form, 6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. This equilibrium can be influenced by factors such as the solvent, pH, and temperature. For many similar compounds, the pyridone tautomer is favored in the solid state and in polar solvents. This tautomerism is a key consideration for its reactivity and biological interactions.[4]
Predicted Physicochemical Properties
Due to the lack of published experimental data, the following physicochemical properties are predicted based on computational models. These values should be used as estimations and require experimental validation.
| Property | Predicted Value | Source |
| XlogP | 0.6 | PubChem[2] |
| Monoisotopic Mass | 181.0739 g/mol | PubChem[2] |
The predicted XlogP value suggests that the compound has a relatively balanced lipophilicity, which could be favorable for drug development, potentially influencing its absorption and distribution characteristics.
Synthesis and Reactivity
Synthesis
One potential synthetic route could involve the construction of the substituted pyridine ring through a multi-component reaction, followed by functional group manipulations. For instance, a Hantzsch-like pyridine synthesis could be envisioned, followed by oxidation of a precursor group at the 4-position to a carboxylic acid and introduction of the hydroxyl group at the 2-position.
A patent for a related compound, 2-methyl-3-hydroxy-6-isopropyl-quinoline-4-carboxylic acid, describes a method involving the ring closure of 5-isopropyl-isatin with chloroacetone.[5] While this is a quinoline system, the principles of ring formation from isatin derivatives could potentially be adapted for the synthesis of pyridine analogs.
Another general approach for preparing pyridine carboxylic acids involves the oxidation of alkyl-substituted pyridines.[6] For example, a precursor such as 2-hydroxy-6-isopropyl-4-methylpyridine could be oxidized to the desired carboxylic acid.
Hypothetical Synthetic Workflow:
Figure 2: A generalized synthetic workflow for pyridine carboxylic acid derivatives.
Reactivity
The reactivity of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid is dictated by its functional groups: the carboxylic acid, the 2-hydroxypyridine system (and its pyridone tautomer), and the isopropyl group.
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Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction. The presence of the electron-donating hydroxyl and isopropyl groups may slightly influence the acidity of the carboxylic acid.
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2-Hydroxypyridine/2-Pyridone System: The tautomeric nature of this system is central to its reactivity. The hydroxyl group can be alkylated or acylated. The nitrogen atom in the pyridone form can also undergo N-alkylation or N-arylation. The ring itself can participate in electrophilic aromatic substitution reactions, with the positions of substitution being influenced by the existing substituents.
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Isopropyl Group: The isopropyl group is generally unreactive under mild conditions but can influence the steric accessibility of the adjacent positions on the pyridine ring.
Potential Applications and Biological Activity
While no specific biological activities have been reported for 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid, the 2-pyridone and pyridine carboxylic acid scaffolds are present in numerous biologically active compounds.
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Medicinal Chemistry: Pyridine carboxylic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8][9][10][11] The structural features of the title compound, particularly the combination of a hydrogen bond donor (hydroxyl/amide) and acceptor (carbonyl) and a lipophilic isopropyl group, make it an interesting candidate for screening in various biological assays. The 6-isopropyl group, in particular, has been shown to be important for the biological activity of other heterocyclic compounds.[12]
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Material Science: Pyridine carboxylic acids are excellent ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers.[13][14] The presence of both a carboxylic acid and a hydroxyl/pyridone moiety in 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid provides multiple coordination sites, suggesting its potential use in the design of novel materials with interesting structural and functional properties.
Spectroscopic Characterization (Theoretical)
No experimental spectroscopic data (NMR, IR, MS) for 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid has been found in the public domain. However, based on the chemical structure, the expected spectral features can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring, the methine and methyl protons of the isopropyl group, and the acidic protons of the carboxylic acid and hydroxyl/amide groups. The chemical shifts and coupling patterns would provide valuable information about the electronic environment and connectivity of the protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the carboxylic acid and the carbons of the pyridine ring would be particularly informative.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several key absorption bands:
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A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[15]
-
A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.[15]
-
If the pyridone tautomer is present, a C=O stretching band for the amide would also be observed, typically at a lower wavenumber than the carboxylic acid carbonyl.
-
C-O stretching and O-H bending vibrations would also be present.
-
C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (181.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (as COOH or CO₂) and fragmentation of the isopropyl group. Predicted mass spectral data from PubChem shows an [M+H]⁺ peak at m/z 182.08118 and an [M-H]⁻ peak at m/z 180.06662.[2]
Safety and Handling
Specific safety and handling information for 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid is limited. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For related compounds, hazards such as skin and eye irritation have been noted.[3]
Conclusion and Future Directions
2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid is a molecule with a chemical structure that suggests potential for a variety of applications, particularly in drug discovery and materials science. However, the current lack of comprehensive experimental data in the scientific literature presents a significant knowledge gap.
Future research efforts should focus on:
-
Development of a robust and scalable synthetic protocol.
-
Thorough physicochemical characterization , including determination of melting point, solubility, and pKa.
-
Comprehensive spectroscopic analysis (NMR, IR, MS, and X-ray crystallography) to confirm the structure and study its tautomeric equilibrium.
-
Systematic evaluation of its biological activities through a range of in vitro and in vivo assays.
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Exploration of its potential as a ligand in coordination chemistry.
This technical guide serves as a starting point for researchers interested in this promising yet under-investigated molecule. The information provided, though largely based on theoretical predictions and analogy to related compounds, highlights the potential of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid and underscores the need for further experimental investigation.
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